2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
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Overview
Description
The compound “2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” is a quinoline derivative . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through numerous synthetic routes due to its wide range of biological and pharmacological activities . The synthesis of quinoline derivatives such as “2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of quinoline derivatives like “2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione” is complex. It contains a quinoline ring, which is an aromatic nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Synthetic Methods and Chemical Properties
- Combinatorial Synthesis : A study demonstrated the combinatorial synthesis of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives through a three-component reaction under catalyst-free conditions. This process highlights the versatility of 1,3-dicarbonyl compounds in synthesizing various aromatic compounds, including the quinoline derivatives similar to the chemical (Zhou et al., 2013).
- Microwave-Assisted Synthesis : Another study explored the rapid preparation of pyranoquinolines using microwave dielectric heating, showcasing an efficient method for synthesizing complex heterocycles, which could be relevant for derivatives of the target compound (Razzaq & Kappe, 2007).
Coenzyme Functions and Biochemical Applications
- Quinoproteins : Research on pyrrolo-quinoline quinone (PQQ) derivatives, which share structural similarities with the compound of interest, has revealed their role as coenzymes in quinoproteins. These studies highlight the biochemical significance and potential therapeutic applications of quinoline derivatives in enzymatic functions (Dekker et al., 1982).
Structural Analysis and Material Science
- Crystal Structure Analysis : The crystal structure of related quinoline derivatives has been elucidated, providing insights into their molecular configurations and potential for forming hydrogen bonds and other interactions in crystalline materials. Such structural analyses are crucial for understanding the chemical and physical properties of new compounds (Mathusalini et al., 2015).
Future Directions
The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
properties
IUPAC Name |
2-(2-hydroxyethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8-11-12(9-4-2-3-5-10(9)15-8)14(19)16(6-7-17)13(11)18/h2-5,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMXLQXEAPGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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